molecular formula C24H18Cl2N2O3 B15151370 N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide

N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide

Cat. No.: B15151370
M. Wt: 453.3 g/mol
InChI Key: HEAXYHCSOUGUJE-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the dichlorophenyl and dioxooctahydro-ethenocyclopropa groups. Common reagents used in these reactions may include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH will vary depending on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids, and its effects on cellular processes.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to specific proteins, enzymes, or receptors, thereby modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide may include other benzamide derivatives with different substituents or functional groups. Examples could include:

  • N-(3,4-dichlorophenyl)-benzamide
  • N-(3,4-dichlorophenyl)-3-(1,3-dioxoisoindolin-2-yl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H18Cl2N2O3

Molecular Weight

453.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzamide

InChI

InChI=1S/C24H18Cl2N2O3/c25-18-7-4-12(9-19(18)26)27-22(29)11-2-1-3-13(8-11)28-23(30)20-14-5-6-15(17-10-16(14)17)21(20)24(28)31/h1-9,14-17,20-21H,10H2,(H,27,29)

InChI Key

HEAXYHCSOUGUJE-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)NC6=CC(=C(C=C6)Cl)Cl

Origin of Product

United States

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